1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Molecular Structure : The synthesis of derivatives like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) and their structural characterization using X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies demonstrate their stability and potential in nonlinear optical studies due to intramolecular charge transfer properties (Ö. Tamer et al., 2016).
Molecular Characterization and Synthesis Methods
- Molecular Characterization : Compounds like 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene have been synthesized from related compounds and characterized by NMR, IR, MS, and elemental analysis, highlighting the versatility of these compounds in chemical synthesis (S. P. Veettil & K. Haridas, 2009).
Applications in Biomedical and Chemical Fields
- Biomedical Applications : The synthesized compound 3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one exhibits potential in biomedical applications, particularly for regulating inflammatory diseases as indicated by docking studies (Y. E. Ryzhkova et al., 2020).
- Antimicrobial Properties : Compounds like 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides show antibacterial activity against clinically isolated NDM-1-positive bacteria, highlighting their potential in addressing antibiotic resistance (Gulraiz Ahmad et al., 2021).
Synthesis and Evaluation in Surface Coating
- Anti-microbial Additive in Surface Coating : Derivatives containing 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine show significant antimicrobial effects when incorporated into polyurethane varnish formulations and printing ink paste, indicating applications in surface coatings with enhanced antimicrobial properties (H. A. El‐Wahab et al., 2015).
Antiviral Activities
- Antiviral Activity : Some 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles have shown promising in vitro antiviral activity against herpes simplex virus, pointing towards potential uses in antiviral therapies (A. Tantawy et al., 2012).
Structural Studies and Potential in Material Science
- XRD and DFT Studies : Combined XRD and DFT studies on pyrazole derivatives reveal insights into the impact of intramolecular hydrogen bonding on their reactivity, which is crucial for applications in material science and synthetic chemistry (P. Szlachcic et al., 2020).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound revealed that it displayed superior antipromastigote activity, which was justified by its better fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can affect various cellular components negatively, particularly under conditions of oxidative stress .
Pharmacokinetics
A similar compound has been reported to have high gi absorption, and it is bbb permeant . The compound has a Log Po/w (iLOGP) of 2.56, indicating its lipophilicity .
Result of Action
Similar compounds have been reported to have potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the biological activities of similar compounds can be influenced by various factors, including oxidative stress .
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-7-6-10(12)14(13-7)9-4-2-8(11)3-5-9/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJCTMOVFLIPEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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